4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-11-16(10-13-9-15-3-1-2-4-18(15)26-12-13)19(23)22-17-7-5-14(6-8-17)20(24)25/h1-10H,12H2,(H,22,23)(H,24,25)/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLGFIUNTLAKGY-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate chromene derivatives with amino acids or their derivatives. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported that derivatives synthesized from indole-3-carboxaldehyde demonstrated high antimicrobial activity against various bacterial strains, suggesting that structural modifications can enhance bioactivity .
Antioxidant Properties
Compounds derived from benzoic acid structures have been noted for their antioxidant activities. A study on anthranilic acid sulfonamides revealed that certain derivatives exhibited substantial antioxidative effects, which may relate to the structural features present in this compound .
Cytotoxicity
Cytotoxic effects have been observed in related compounds, particularly against cancer cell lines. For example, anthranilic acid derivatives have shown selective cytotoxicity towards MOLT-3 cells, with IC50 values indicating significant potential for further development as anticancer agents . The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups enhance cytotoxicity.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may stem from the ability to scavenge ROS, thereby reducing oxidative stress in cells .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study demonstrated that certain chromene derivatives exhibited broad-spectrum antimicrobial activity, with effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro assays showed that specific analogs of benzoic acid derivatives could induce apoptosis in cancer cells, suggesting a pathway for therapeutic applications .
Data Summary
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Anthranilic Acid Derivative | Antifungal | 4 | Candida albicans |
| Chromene Derivative | Cytotoxic | 15.71 | MOLT-3 Cells |
| Benzoic Acid Analogs | AChE Inhibition | 0.59 | AChE |
| Chromene-Based Compound | Antioxidant | N/A | ROS Scavenging |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:
- Anticancer Properties : Studies have shown that derivatives of 4-aminobenzoic acid can inhibit cancer cell growth. For instance, chromene derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Activity : The compound has demonstrated effectiveness against bacterial and fungal strains. Research indicates that certain chromene derivatives possess strong antimicrobial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .
Therapeutic Potential
The therapeutic potential of 4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can be summarized as follows:
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various chromene derivatives, including this compound, showing enhanced cytotoxicity in SK-LU-1 lung cancer cells compared to traditional agents like topotecan .
- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that specific derivatives exhibited potent activity against resistant strains of Candida, with MIC values lower than those for fluconazole .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound, indicating a reduction in edema and inflammatory markers post-treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoic Acid Backbones
Several compounds share the benzoic acid core but differ in substituents and functional groups:
Key Observations:
- Chromene vs.
- Functional Group Impact: The cyano group in the target compound enhances electrophilicity, whereas methoxy or hydroxy groups in analogues (e.g., compound 42) modulate solubility and hydrogen-bonding capacity .
- Biological Activity: Thiazolidinone derivatives (e.g., compound 42) are validated DHODH inhibitors, suggesting that the target compound’s chromene-propenoyl system might target similar enzymatic pathways .
Acidity and Solubility
- Target Compound: The carboxylic acid group (pKa ~2–3) dominates acidity, while the chromene and cyano groups contribute to lipophilicity.
- Azo Derivatives: Exhibit dual acidity (carboxylic acid pKa ~2.5; phenolic hydroxyl pKa ~8–10), enabling pH-dependent solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Condensation of 2H-chromen-3-yl precursors with cyanoacrylates under inert atmosphere (e.g., N₂) using DMF as a solvent at 80–100°C.
- Step 2 : Coupling with 4-aminobenzoic acid via carbodiimide-mediated amidation (EDC/HOBt) in anhydrous THF, monitored by TLC for completion.
- Optimization : Control reaction stoichiometry (1:1.2 molar ratio of chromene to benzoic acid derivatives), use catalytic DMAP to enhance coupling efficiency, and purify via recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Analytical Workflow :
- Elemental Analysis : Confirm molecular formula (C₂₅H₂₆N₂O₅) via CHN analysis (deviation <0.3%).
- UV-Vis Spectroscopy : Detect π→π* transitions of the chromene (λₘₐₓ ~280–320 nm) and cyano groups (λₘₐₓ ~220–240 nm).
- NMR : Assign Z-configuration of the propenoyl group via coupling constants (³J_H-H ~10–12 Hz in ¹H NMR) and analyze aromatic proton splitting patterns.
- Mass Spectrometry : Use HRMS (ESI+) to verify [M+H]⁺ ion (m/z 435.1919) .
Advanced Research Questions
Q. How can hydrogen bonding networks in the crystal structure be resolved using SHELX software?
- Crystallographic Protocol :
- Data Collection : Acquire high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXD for phase determination and SHELXL for refinement.
- Hydrogen Bond Analysis : Apply Etter’s graph-set notation (e.g., D , S , R motifs) to classify interactions. For example, O–H···N hydrogen bonds between benzoic acid and cyano groups form D₁¹(2) patterns.
- Validation : Cross-check residual electron density maps to confirm H-atom positions and refine anisotropic displacement parameters (ADPs) for non-H atoms .
Q. What strategies address data contradictions in competing reaction pathways (e.g., oxidation vs. reduction) during derivative synthesis?
- Conflict Resolution :
- Kinetic Profiling : Use in situ FTIR or HPLC to track intermediate formation. For example, monitor the disappearance of the cyano group (ν_C≡N ~2240 cm⁻¹) during reduction.
- Selectivity Control : Introduce steric hindrance (e.g., bulky substituents on the chromene ring) to favor reduction over oxidation.
- Computational Modeling : Perform DFT calculations (B3LYP/6-311G**) to compare activation energies of competing pathways .
Q. How can this compound be utilized in designing coordination polymers?
- Coordination Chemistry Approach :
- Ligand Design : Exploit the benzoic acid moiety as a bridging ligand. Use divalent metal ions (e.g., Zn²⁺, Cu²⁺) in DMF/H₂O under solvothermal conditions (120°C, 48 hrs).
- Structural Analysis : Characterize via single-crystal XRD to confirm 2D/3D frameworks. For example, Zn(II) coordination polymers may exhibit luminescence properties due to ligand-to-metal charge transfer (LMCT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
